![molecular formula C19H25N3O4S2 B609152 2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide CAS No. 1808260-45-8](/img/structure/B609152.png)
2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide
Vue d'ensemble
Description
2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide is a chemical compound with the molecular formula C19H25N3O4S2 . It is also known as ML-356 and is an inhibitor of the thioesterase domain of fatty acid synthase (FASN-TE; IC50 = 334 nM).
Molecular Structure Analysis
The molecular structure of this compound consists of a butanamide backbone with various functional groups attached, including a morpholinylsulfonylphenyl group and a thiazolyl group . The molecular weight of this compound is 423.54.Applications De Recherche Scientifique
KCNQ2 Potassium Channel Opener : A study synthesized (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide as an orally bioavailable KCNQ2 potassium channel opener. It demonstrated significant activity in a rat model of migraine, reducing cortical spreading depressions induced by potassium chloride (Wu et al., 2003).
Antimicrobial and Antiurease Activities : Morpholine derivatives containing an azole nucleus were synthesized and investigated for their antimicrobial and antiurease activities. These compounds showed activity against M. smegmatis and displayed inhibitory activity towards C. albicans and S. cerevisiae at high concentrations (Bektaş et al., 2012).
Hybrid Anticonvulsant Agents : A library of new hybrid anticonvulsant agents, including morpholin-4-yl-(2,5-dioxopyrrolidin-1-yl)propanamides, was synthesized. These compounds combined chemical fragments of known antiepileptic drugs and showed broad-spectrum activity in preclinical seizure models (Kamiński et al., 2015).
Thiazole Derivatives in Antimicrobial Activities : Thiazole derivatives were synthesized and tested for their antimicrobial activities against various bacterial and fungal isolates. These studies are crucial in the development of new antimicrobial agents (Wardkhan et al., 2008).
Inhibitors of Phosphoinositide 3-kinase : 4-(1,3-Thiazol-2-yl)morpholine derivatives were identified as potent and selective inhibitors of phosphoinositide 3-kinase. This finding is significant for therapeutic applications, particularly in oncology (Alexander et al., 2008).
Norepinephrine Inhibitors : Research led to the discovery of 1-(2-morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides as potent and selective inhibitors of the norepinephrine transporter. This has implications in the development of treatments for pain disorders (O'Neill et al., 2011).
Mécanisme D'action
Target of Action
ML356, also known as 2-ethyl-N-[4-[4-(4-morpholinylsulfonyl)phenyl]-2-thiazolyl]-butanamide or 2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide, primarily targets the Fatty Acid Synthase (FASN) . FASN is a key enzyme involved in the synthesis of long-chain fatty acids, playing a crucial role in lipid metabolism .
Mode of Action
ML356 acts as an inhibitor of the thioesterase domain of FASN . By inhibiting FASN, ML356 disrupts the synthesis of palmitate, the end product of FASN . This interaction with its target leads to changes in lipid metabolism within the cell .
Biochemical Pathways
The primary biochemical pathway affected by ML356 is the fatty acid synthesis pathway . By inhibiting FASN, ML356 disrupts the conversion of acetyl-CoA and malonyl-CoA into long-chain fatty acids . This disruption can have downstream effects on lipid-dependent cellular processes, including membrane synthesis and energy storage .
Pharmacokinetics
This suggests that ML356 has good bioavailability, allowing it to effectively reach its target within the body .
Result of Action
The inhibition of FASN by ML356 leads to a disruption in fatty acid synthesis . This can result in changes to cellular lipid profiles and potentially impact lipid-dependent cellular processes . .
Safety and Hazards
Propriétés
IUPAC Name |
2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S2/c1-3-14(4-2)18(23)21-19-20-17(13-27-19)15-5-7-16(8-6-15)28(24,25)22-9-11-26-12-10-22/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,20,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNITTNJEATJKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ML356 interact with its target, Fatty Acid Synthase (FAS), and what are the downstream effects of this interaction?
A1: ML356 selectively inhibits the thioesterase (TE) domain of FAS. [] This domain is responsible for the final step in fatty acid synthesis, cleaving the newly formed palmitate molecule from the acyl carrier protein (ACP). By inhibiting FAS-TE, ML356 prevents the release of palmitate, effectively blocking the biosynthesis of this fatty acid within cells. [] This is significant because increased FAS expression is linked to poor prognosis in various cancers. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.